N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound featuring an indoline moiety, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of indoline and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential in various bioassays, indicating activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be determined through further research.
Comparison with Similar Compounds
N1-(2-(indolin-1-yl)-2-(phenyl)ethyl)-N2-(4-methoxyphenyl)oxalamide
N1-(2-(indolin-1-yl)-2-(pyridin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness: N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to its phenyl and pyridin analogs.
This compound's unique structure and potential applications make it a fascinating subject for further research and development. Its versatility in chemical reactions and potential biological activities highlight its importance in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMBJDFSWCOQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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